![molecular formula C13H17NO6 B2828953 2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid CAS No. 1396969-31-5](/img/structure/B2828953.png)
2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid
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Description
“2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid” is a compound with the CAS Number: 1396969-31-5 . It has a molecular weight of 283.28 and is also known as N-(3,4,5-trimethoxybenzoyl)-Alanine . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H17NO6/c1-7(13(16)17)14-12(15)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-7H,1-4H3,(H,14,15)(H,16,17) .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound has a molecular weight of 283.28 .Scientific Research Applications
Nuclear Magnetic Resonance Analysis in Pharmaceuticals
A study by Turczan (1977) explored the determination of sulfamethoxazole and trimethoprim in tablets using nuclear magnetic resonance spectrometry, highlighting the utility of NMR in pharmaceutical analysis, which could be relevant for analyzing compounds like 2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid (Turczan, 1977).
Advanced Oxidation Processes for Wastewater Treatment
Research by Sun and Pignatello (1993) identified organic intermediates in the degradation of 2,4-dichlorophenoxyacetic acid by Fe3+/H2O2 and UV, pointing towards the significance of understanding degradation pathways in environmental chemistry, possibly applicable to similar compounds (Sun & Pignatello, 1993).
Polymer Chemistry Applications
A study on the preparation and properties of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors by Yamanaka et al. (2000) exemplifies the potential of chemical compounds in synthesizing new polymeric materials with unique properties, which could relate to the synthesis or modification of compounds like this compound in polymer chemistry (Yamanaka, Jikei, & Kakimoto, 2000).
properties
IUPAC Name |
2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c1-7(13(16)17)14-12(15)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-7H,1-4H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDVPBQLBMIUQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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